
N,N'-1,4-butanediylbis(3,5-dimethoxybenzamide)
Übersicht
Beschreibung
N,N’-1,4-butanediylbis(3,5-dimethoxybenzamide) is a synthetic organic compound characterized by its unique structure, which includes two 3,5-dimethoxybenzamide groups connected by a 1,4-butanediyl linker
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probes
Research into sigma-2 (σ2) receptors, which are implicated in tumor proliferation, has led to the development of compounds structurally related to N,N'-1,4-butanediylbis(3,5-dimethoxybenzamide). For instance, radiolabeled analogs of benzamide derivatives have shown high affinity for σ2 receptors, making them useful ligands for studying these receptors in vitro. The high affinity of these compounds for σ2 receptors supports their potential utility in exploring receptor functions and could contribute to the development of diagnostic or therapeutic agents in oncology (Xu et al., 2005).
Tumor Proliferation Imaging
A derivative of N,N'-1,4-butanediylbis(3,5-dimethoxybenzamide) was evaluated for its ability to image tumor proliferation in patients with malignant neoplasms using PET. This study demonstrated the feasibility of using such compounds to assess cellular proliferation, offering a promising avenue for enhancing cancer diagnostics and treatment monitoring (Dehdashti et al., 2013).
Molecular and Material Chemistry
Compounds structurally related to N,N'-1,4-butanediylbis(3,5-dimethoxybenzamide) have also been studied in the context of material science and organic synthesis. These studies range from exploring antiferromagnetic exchange interactions in specific molecular configurations to the development of new liquid crystalline materials and the investigation of reaction mechanisms in organic synthesis. Such research underlines the versatility of benzamide derivatives in facilitating a broad range of scientific inquiries, from understanding fundamental chemical processes to developing advanced materials (Fujita et al., 1996; Wang and Widenhoefer, 2004).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-butanediylbis(3,5-dimethoxybenzamide) typically involves the reaction of 3,5-dimethoxybenzoic acid with 1,4-diaminobutane. The process can be summarized in the following steps:
Activation of 3,5-dimethoxybenzoic acid: This step involves converting the acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation reaction: The acyl chloride is then reacted with 1,4-diaminobutane in the presence of a base like triethylamine (TEA) to form the desired bis-amide compound.
Industrial Production Methods
Industrial production of N,N’-1,4-butanediylbis(3,5-dimethoxybenzamide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,4-butanediylbis(3,5-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Eigenschaften
IUPAC Name |
N-[4-[(3,5-dimethoxybenzoyl)amino]butyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-27-17-9-15(10-18(13-17)28-2)21(25)23-7-5-6-8-24-22(26)16-11-19(29-3)14-20(12-16)30-4/h9-14H,5-8H2,1-4H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHATGULEJKTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCCNC(=O)C2=CC(=CC(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B4037436.png)
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide](/img/structure/B4037442.png)

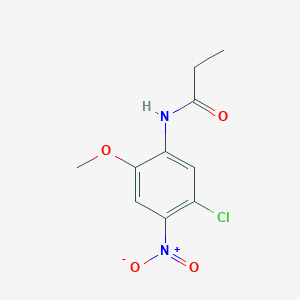

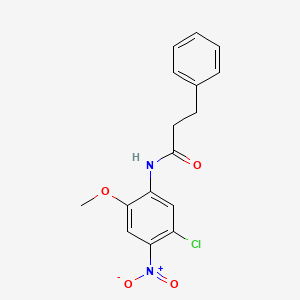
![ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4037471.png)
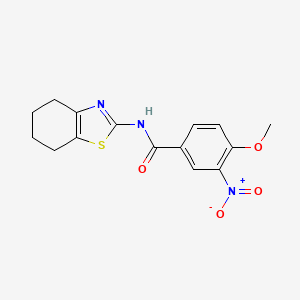
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B4037483.png)
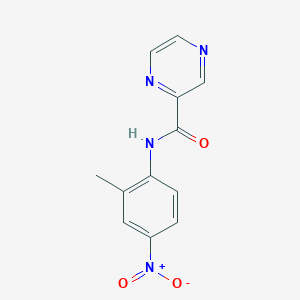
![2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4037503.png)
![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4037508.png)
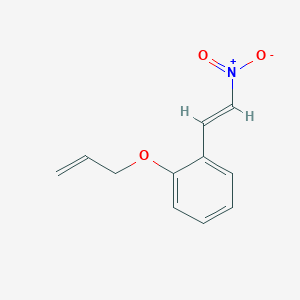
![tetramethyl 2,2'-[(1,4-dioxo-1,4-butanediyl)diimino]diterephthalate](/img/structure/B4037518.png)
